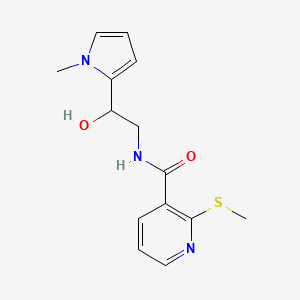

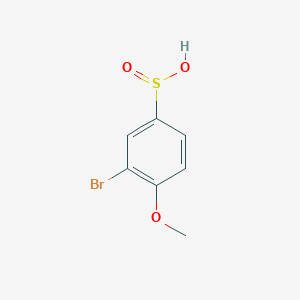

![molecular formula C13H17NO B2962813 {2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol CAS No. 637739-94-7](/img/structure/B2962813.png)

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a chemical compound with the CAS Number: 637739-94-7 . It has a molecular weight of 203.28 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is represented by the InChI code: 1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 .Physical And Chemical Properties Analysis

“{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” is a powder at room temperature . It has a melting point of 58-59 degrees Celsius .科学的研究の応用

Methacarn Fixation in Tissue Embedding

Methacarn (methanol-Carnoy) fixation is an alternative to ethanol in Carnoy's fluid, significantly increasing the shrinkage temperature of collagen, which is desirable for tissues to be embedded in paraffin. Methacarn-fixed sections show little or no shrinkage, with myofibrils in endothelial and epithelial cells more prominent than in Carnoy-fixed tissues. This suggests methacarn fixation preserves helical proteins in myofibrils and collagen but alters globular proteins and DNA conformations (Puchtler et al., 1970).

Methanol in Fuel Oxygenated Additive Production

Methyl Tert-butyl Ether (MTBE), a popular fuel additive for improving fuel performance and reducing hazardous emissions, is synthesized with methanol. The research focuses on membrane methods, particularly pervaporation, for the selective separation of methanol/MTBE mixtures, highlighting the efficiency of various polymer membranes in this process (Pulyalina et al., 2020).

Methanol for Hydrogen Production

Methanol, as a liquid hydrogen carrier, can produce high purity hydrogen, with recent efforts addressing catalyst development and reactor technology for methanol steam reforming, partial oxidation, autothermal reforming, and methanol decomposition. This review underscores the potential of using methanol in developing a hydrogen-methanol economy (García et al., 2021).

Methanol Synthesis and Use as Fuel

Investigations into liquid-phase methanol synthesis outline its potential as a peaking fuel in coal gasification combined cycle power stations and as a clean-burning combustion fuel. This reflects methanol's versatility and environmental benefits as a fuel source (Cybulski, 1994).

Methanol's Role in Atmospheric Chemistry

Methanol is a significant volatile organic compound in the troposphere, primarily emitted by living plants. This study synthesizes ecosystem-scale methanol flux measurements, showing bidirectional exchange and its importance in atmospheric chemistry and plant growth (Wohlfahrt et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

将来の方向性

As for future directions, it’s important to note that saturated bicyclic structures like bicyclo [2.1.1]hexanes are playing an increasingly important role in the development of new bio-active compounds . This suggests that “{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol” and similar compounds could have potential applications in the field of medicinal chemistry.

特性

IUPAC Name |

(2-benzyl-2-azabicyclo[2.1.1]hexan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-10-13-6-12(7-13)9-14(13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVOOFXVTIMQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(N(C2)CC3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-Benzyl-2-azabicyclo[2.1.1]hexan-1-yl}methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

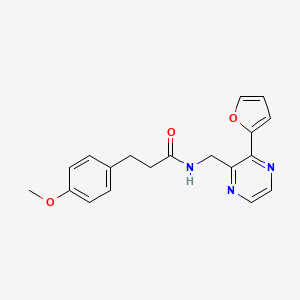

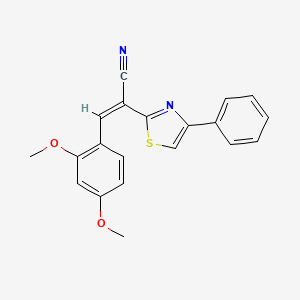

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2962744.png)

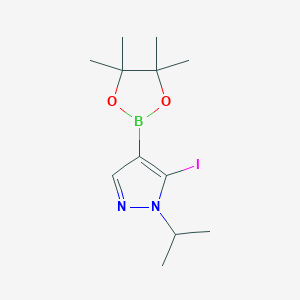

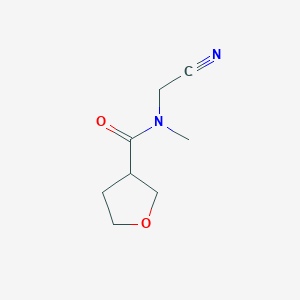

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2962745.png)

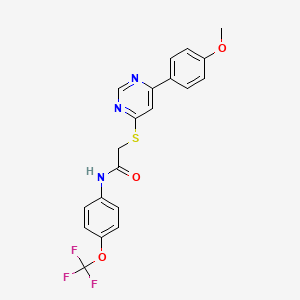

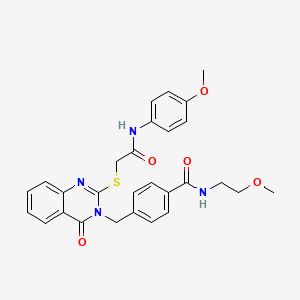

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B2962749.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2962750.png)

![2-(3-Hydroxypropyl)-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962751.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide](/img/structure/B2962753.png)